molecular formula C11H14ClN3 B1470671 6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine CAS No. 1516056-11-3

6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine

Cat. No.: B1470671
CAS No.: 1516056-11-3
M. Wt: 223.7 g/mol
InChI Key: PSZLSJAMKRGNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a cyclopropyl group at position 2, and a cyclopropylmethylamine substituent at position 4. This compound is of interest in medicinal chemistry due to its structural features, which balance lipophilicity and conformational rigidity.

Key physicochemical properties include a molecular weight of 237.7 g/mol (C₁₀H₁₂ClN₃) and moderate solubility in organic solvents.

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-9-5-10(13-6-7-1-2-7)15-11(14-9)8-3-4-8/h5,7-8H,1-4,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZLSJAMKRGNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidinamines class, characterized by a pyrimidine ring structure with various functional groups. This compound exhibits significant potential for biological activity, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₃, with a molecular weight of 223.70 g/mol. Its unique structure includes:

  • Chlorine atom at position 6
  • Cyclopropyl group at position 2
  • Cyclopropylmethyl substituent at position N

These features contribute to its distinct chemical properties and potential biological activities.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Pyrimidine derivatives are known to inhibit key enzymes involved in cellular processes, such as:

  • DNA Topoisomerases : Enzymes that manage DNA supercoiling and are crucial for DNA replication.
  • Kinases : Enzymes that play significant roles in signal transduction pathways.

The compound may modulate the activity of these targets, leading to various pharmacological effects, including anti-cancer, antimicrobial, and anti-inflammatory activities .

Pharmacological Potential

Research indicates that compounds like this compound exhibit several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
  • Antimicrobial Properties : The structural characteristics of the compound may enhance its ability to disrupt bacterial cell walls or inhibit vital metabolic pathways in pathogens.
  • Anti-inflammatory Effects : By modulating inflammatory pathways through enzyme inhibition, this compound may serve as a therapeutic agent in inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals the unique features of this compound:

Compound NameMolecular FormulaUnique Features
6-Chloro-2-cyclopropylpyrimidin-4-amineC₉H₁₃ClN₄Lacks cyclopropylmethyl group
N-(Cyclopropylmethyl)-2-methylpyrimidin-4-amineC₁₁H₁₄N₂Different substitution pattern on pyrimidine
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amineC₈H₁₀ClN₃Smaller molecular size, different substituents

The dual cyclopropyl substituents present in this compound may enhance its biological activity compared to similar compounds lacking such features.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant enzyme inhibition, suggesting its potential as a lead compound for drug development against various diseases.
  • In Vivo Models : Animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating conditions such as cancer and infections.
  • Binding Affinity Studies : Interaction studies have indicated that this compound binds effectively to target enzymes, providing insights into its mechanism of action and potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for developing drugs targeting various diseases, including:

  • Anticancer Activity : Research indicates that 6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine exhibits significant cytotoxic effects against cancer cell lines by inhibiting DNA topoisomerase activity, which is crucial for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, potentially useful in treating infections caused by resistant strains of bacteria. The specific mechanisms are still under investigation, but its structural characteristics suggest interactions with bacterial enzymes and metabolic pathways.

Biological Studies

The compound is utilized in biological research to explore its interactions with various biological targets:

  • Enzyme Inhibition Studies : It has been used to study the inhibition of enzymes such as kinases and phosphatases, which are pivotal in signal transduction pathways. Understanding these interactions can provide insights into the regulation of cellular processes and the development of targeted therapies.
  • Receptor Modulation : Investigations into how this compound interacts with specific receptors can shed light on its potential roles in modulating physiological responses, which is crucial for drug design aimed at receptor-targeted therapies.

Chemical Synthesis

In synthetic organic chemistry, this compound acts as an intermediate for synthesizing more complex molecules:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in the synthesis of other pyrimidine derivatives and heterocyclic compounds. This application is significant in developing new pharmaceuticals and agrochemicals.

Material Science

Recent studies have explored the use of pyrimidine derivatives like this compound in material science:

  • Polymer Development : Research indicates that compounds similar to this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength, which are valuable in various industrial applications.

Anti-Cancer Activity

A notable study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, leading to increased apoptosis rates. The mechanism was linked to its ability to inhibit DNA topoisomerase activity, suggesting its potential as an anticancer agent.

Inflammatory Response Modulation

Another research highlighted the compound's role in reducing inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases, where modulation of inflammatory pathways is critical for patient outcomes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares 6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine with analogs differing in substituents at positions 2, 4, and 6:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₀H₁₂ClN₃ 6-Cl, 2-cyclopropyl, N-(cyclopropylmethyl) 237.7 Balanced lipophilicity, CNS research
6-Chloro-2-cyclopropyl-N-(2,2,2-trifluoroethyl)-4-pyrimidinamine C₉H₉ClF₃N₃ 6-Cl, 2-cyclopropyl, N-(trifluoroethyl) 251.6 Enhanced metabolic stability; fluorinated substituent increases electronegativity
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine C₁₀H₉ClN₄ 6-Cl, N-(pyridylmethyl) 220.7 Improved water solubility; potential kinase inhibition
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine C₁₁H₉ClFN₃ 6-Cl, N-(4-fluorobenzyl) 237.7 Aromatic substituent enhances receptor affinity
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine C₈H₁₀ClN₃S 6-Cl, 2-methylthio, N-cyclopropyl 215.7 Thioether group improves membrane permeability
NBI-27914 (5-chloro-N-(cyclopropylmethyl)-2-methyl-N-propyl-N'-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine) C₁₈H₁₈Cl₄N₄ 5-Cl, N-(cyclopropylmethyl), N-propyl, trichlorophenyl 469.9 Stress response modulation; complex substituents increase steric hindrance
6-Chloro-N,N-dimethylpyrimidin-4-amine C₆H₇ClN₃ 6-Cl, N,N-dimethyl 156.6 Simplified structure; reduced steric effects

Key Research Findings

Analogs lacking cyclopropyl groups (e.g., 6-Chloro-N,N-dimethylpyrimidin-4-amine) exhibit reduced metabolic stability due to increased flexibility .

Fluorinated and Aromatic Substituents :

  • The trifluoroethyl group in the analog from introduces strong electronegativity, improving resistance to oxidative metabolism .
  • Aromatic substituents (e.g., 4-fluorobenzyl in ) enhance π-π stacking interactions with hydrophobic enzyme pockets, increasing potency in kinase inhibition assays .

Heterocyclic Modifications :

  • Pyridylmethyl () and furan-2-ylmethyl () substituents improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s cyclopropylmethyl group .

Thioether and Trichlorophenyl Groups :

  • The methylthio group in increases lipophilicity, favoring passive diffusion across cell membranes .
  • NBI-27914’s trichlorophenyl group contributes to high-affinity binding to corticotropin-releasing factor (CRF) receptors, validated in alcohol dependence models .

Preparation Methods

Starting Materials and Reagents

  • 6-Chloropyrimidine derivatives serve as the primary scaffold.
  • Cyclopropylmethylamine is used for amination at the 4-position.
  • Cyclopropyl organometallic reagents (e.g., cyclopropylboronic acid or cyclopropylmagnesium halides) for substitution at the 2-position.
  • Catalysts such as palladium complexes (e.g., XPhos Pd G2) are employed for cross-coupling reactions.
  • Bases such as potassium phosphate (K3PO4) or triethylamine facilitate substitution reactions.
  • Solvents include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF) , and water mixtures.

Reaction Conditions

  • Reactions are typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
  • Temperatures range from room temperature to reflux conditions (~80–100 °C) depending on the step.
  • Reaction times vary from a few hours to overnight (12–24 hours) to ensure completion.
  • Monitoring is done via thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

Synthetic Route Example

A representative synthetic route involves:

This method yields the target compound with high purity (>95%) after purification by column chromatography or preparative HPLC.

Reaction Scheme and Conditions Table

Step Reaction Type Reagents & Catalysts Solvent(s) Temperature Time Yield (%) Notes
1 Chlorination or starting material procurement 6-chloropyrimidine or chlorinating agent Commercial or synthesized
2 Nucleophilic substitution Cyclopropylmethylamine, base (e.g., TEA) Dioxane or DMF RT to 80 °C 6–12 h 70–85 Inert atmosphere recommended
3 Suzuki-Miyaura cross-coupling Cyclopropylboronic acid, Pd catalyst (XPhos Pd G2), K3PO4 Dioxane/water 80–100 °C 12 h 65–80 Nitrogen atmosphere; TLC/LCMS monitoring

Purification and Characterization

  • Purification is achieved by silica gel flash chromatography or preparative reversed-phase HPLC.
  • Purity is confirmed by LC-MS and proton nuclear magnetic resonance (1H NMR) spectroscopy.
  • Characterization includes:

Research Findings and Optimization Notes

  • The use of XPhos Pd G2 catalyst has been shown to improve coupling efficiency and yield in the Suzuki step.
  • Reaction solvents and temperature optimization are critical for minimizing side reactions and decomposition.
  • Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution and reaction kinetics during formulation steps.
  • The compound demonstrates good solubility in DMSO and can be formulated in vivo using co-solvents like PEG300 and Tween 80, ensuring clear solutions for biological assays.

Summary Table of Key Preparation Parameters

Parameter Value/Condition
Starting material 6-Chloropyrimidine derivatives
Amination reagent Cyclopropylmethylamine
Coupling reagent Cyclopropylboronic acid or equivalent
Catalyst XPhos Pd G2 (palladium complex)
Base Potassium phosphate or triethylamine
Solvent system Dioxane/water, DMF, or dioxane/isopropanol
Temperature range Room temperature to 100 °C
Reaction time 6–12 hours (amination), 12 hours (coupling)
Purification Flash chromatography, preparative HPLC
Purity ≥95% by LC-MS and NMR

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine, and how are cyclopropane substituents incorporated?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, including nucleophilic substitution and coupling reactions. Cyclopropane groups are introduced using cyclopropanation reagents (e.g., cyclopropylboronic acids) under Suzuki-Miyaura conditions. Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical for yield and purity. Comparative studies with analogs (e.g., 4-chloro-N-isopropylpyrimidin-2-amine) highlight the role of steric effects in cyclopropane integration .

Q. What spectroscopic techniques are used to characterize this compound, and how do its spectral features compare to structural analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy detects functional groups (e.g., N-H stretching). For example, the chloro group at position 6 in the pyrimidine ring produces distinct chemical shifts (e.g., δ ~8.5 ppm for aromatic protons) compared to analogs like 6-bromo derivatives .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • Methodological Answer : Enzyme inhibition assays (e.g., COX-1/COX-2) are used to evaluate anti-inflammatory potential. Fluorescence-based assays measure IC₅₀ values, with controls (e.g., celecoxib) for validation. Parallel screening against structurally related compounds (e.g., 4-chloro-N-cyclopropylpyrimidin-2-amine) identifies substituent-specific activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Discrepancies (e.g., higher COX-2 selectivity vs. lower potency) are analyzed via molecular docking and Molecular Dynamics (MD) simulations. For example, cyclopropyl groups may enhance hydrophobic interactions with enzyme pockets, while chloro substituents influence binding affinity. Comparative crystallographic studies of enzyme-ligand complexes (e.g., PDB ID: 6AY) provide mechanistic insights .

Q. What strategies optimize the pharmacokinetic profile of this compound, considering its cyclopropyl and chloro substituents?

  • Methodological Answer : Cyclopropyl groups improve metabolic stability by reducing CYP450-mediated oxidation, while the chloro group enhances lipophilicity (logP ~2.5). In vitro assays (e.g., liver microsomal stability, plasma protein binding) are paired with structural modifications (e.g., introducing difluoromethyl groups) to balance bioavailability and potency .

Q. How can computational methods predict the compound’s interaction with non-enzymatic targets, such as DNA or membrane receptors?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing DNA intercalation. Pharmacophore modeling identifies potential receptor-binding motifs (e.g., pyrimidine-amine interactions with GPCRs). Validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) use High-Performance Liquid Chromatography (HPLC) to monitor degradation products. Forced degradation under acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions identifies vulnerable functional groups (e.g., cyclopropane ring opening). Data are cross-referenced with analogs (e.g., 6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine) to isolate substituent-specific instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-cyclopropyl-N-(cyclopropylmethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.